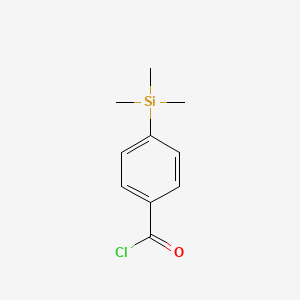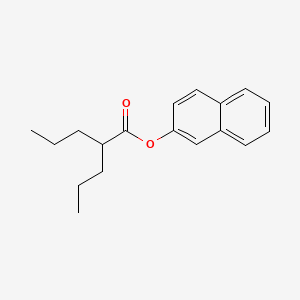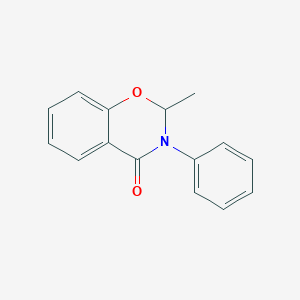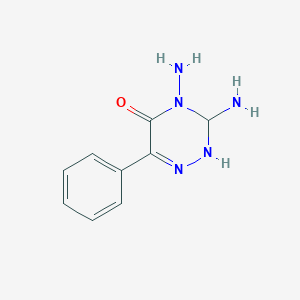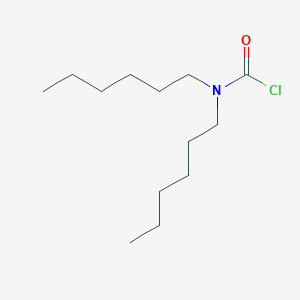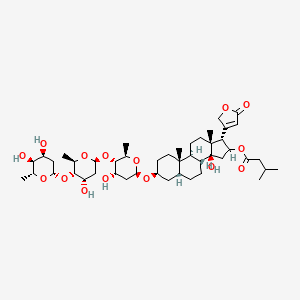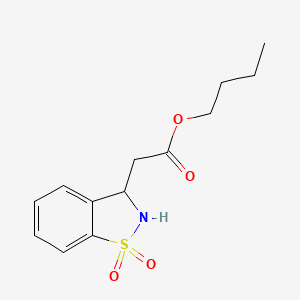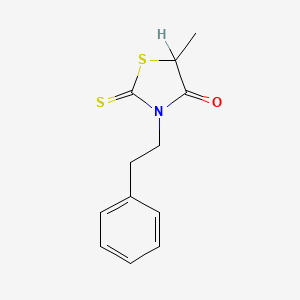
2-(2-Chloroacetamido)-3-phenylprop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Chloroacetamido)-3-phenylprop-2-enoic acid is an organic compound with a complex structure that includes a chloroacetamido group, a phenyl group, and a prop-2-enoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Chloroacetamido)-3-phenylprop-2-enoic acid typically involves the reaction of 2-chloroacetamide with a suitable phenylprop-2-enoic acid derivative. One common method includes the use of chloroacetyl chloride and phenylprop-2-enoic acid in the presence of a base such as sodium hydroxide. The reaction is carried out at low temperatures (4–10°C) to ensure the selective formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Thionyl chloride is often used as a catalyst in the deacylation process to improve efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 2-(2-Chloroacetamido)-3-phenylprop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The chloroacetamido group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the chloroacetamido group under mild conditions.
Major Products Formed:
Oxidation: Carboxylic acids and ketones.
Reduction: Amines and alcohols.
Substitution: Various substituted amides and esters.
Aplicaciones Científicas De Investigación
2-(2-Chloroacetamido)-3-phenylprop-2-enoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(2-Chloroacetamido)-3-phenylprop-2-enoic acid involves its interaction with specific molecular targets. For instance, as a local anesthetic, it binds to sodium ion channels on nerve membranes, reducing sodium ion passage and blocking nerve impulse generation and conduction . This results in the temporary loss of sensation in the targeted area.
Comparación Con Compuestos Similares
- 4-(2-Chloroacetamido)benzoic acid
- N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide
- 5-(2-Chloroacetamido)benzo[b]thiophene-2-carboxylic acid
Comparison: 2-(2-Chloroacetamido)-3-phenylprop-2-enoic acid is unique due to its specific structural features, such as the combination of a chloroacetamido group with a phenylprop-2-enoic acid moiety. This unique structure imparts distinct chemical reactivity and biological activity compared to other similar compounds. For example, while 4-(2-Chloroacetamido)benzoic acid is primarily used in local anesthetics, this compound has broader applications in both medicinal and industrial fields .
Propiedades
Número CAS |
21195-40-4 |
|---|---|
Fórmula molecular |
C11H10ClNO3 |
Peso molecular |
239.65 g/mol |
Nombre IUPAC |
2-[(2-chloroacetyl)amino]-3-phenylprop-2-enoic acid |
InChI |
InChI=1S/C11H10ClNO3/c12-7-10(14)13-9(11(15)16)6-8-4-2-1-3-5-8/h1-6H,7H2,(H,13,14)(H,15,16) |
Clave InChI |
YJROAHSMJWAZBY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C=C(C(=O)O)NC(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


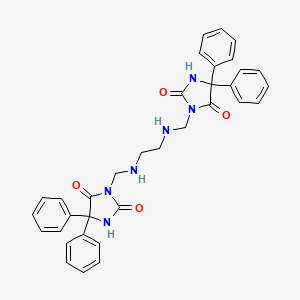
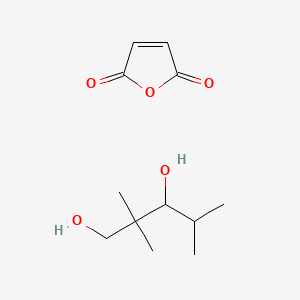
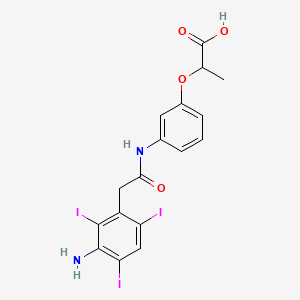

![3-Phenyl-4,8b-dihydro-3ah-indeno[2,1-d][1,2]oxazole](/img/structure/B14699581.png)
